N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-16(18-10-14-5-2-8-26-14)11-20-17(23)7-6-15(19-20)12-3-1-4-13(9-12)21(24)25/h1-9H,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSUSPDDZQZRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Synthesis of the 3-(3-nitrophenyl)-6-oxopyridazin-1-yl intermediate: This involves the nitration of a phenyl ring followed by cyclization to form the pyridazinone structure.
Coupling of intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the pyridazinone intermediate under appropriate conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure with a different position of the nitro group.
N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]propionamide: Similar structure with a different acyl group.
Uniqueness
N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its IUPAC name and chemical structure, which features a furan ring and a pyridazinone moiety. The structural formula is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing furan and nitrophenyl groups have been investigated for their effectiveness against various bacterial strains. The presence of the nitro group is often associated with increased antibacterial activity due to its electron-withdrawing nature, which enhances the reactivity of the molecule towards microbial targets.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| N-(furan-2-yl) derivatives | S. aureus | High |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that similar pyridazinone derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Study:
In a study conducted on human cancer cell lines (e.g., HeLa and MCF-7), compounds structurally related to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects.
Neuropharmacological Activity
The neuropharmacological potential of this compound is also noteworthy. Compounds with furan and pyridazine moieties have been linked to modulation of neurotransmitter systems, particularly in relation to anxiety and depression.
Research Findings:
A study demonstrated that furan-containing compounds could act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and mood regulation. This suggests that this compound may have potential applications in treating neuropsychiatric disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation: It likely interacts with specific receptors (e.g., nAChRs), altering their activity.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?
The synthesis involves multi-step organic reactions, starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:
- Condensation : Formation of the dihydropyridazinone ring via cyclization of hydrazine derivatives with β-keto esters under reflux conditions .
- Amide coupling : Reacting furan-2-ylmethylamine with the activated pyridazinone-acetic acid intermediate using coupling agents like EDC/HOBt .
- Nitrophenyl introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-nitrophenyl group . Optimization of solvent (e.g., DMF, THF), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄) is critical for yield improvement.
Q. Which analytical techniques are essential for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazinone ring and substitution patterns (e.g., nitrophenyl vs. furyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine/nitrogen content .
- X-ray crystallography : Resolves stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone core) .
Q. How can researchers screen the biological activity of this compound in vitro?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina, guided by the nitro group’s electron-withdrawing effects .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing nitro with methoxy) to isolate electronic or steric effects .
- Meta-analysis of published data : Compare IC₅₀ values of analogs with similar cores (e.g., pyridazinone vs. pyrimidine derivatives) to identify scaffold-specific trends .
- Resolve experimental variability : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
Q. What strategies optimize the synthetic yield of this compound for scale-up?
- DoE (Design of Experiments) : Optimize parameters like reaction time, temperature, and catalyst loading via response surface methodology .
- Purification techniques : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product .
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .
Q. How can target identification be approached for this compound?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., GPCRs) .
- Thermal shift assays : Monitor protein thermal stability shifts upon compound binding using SYPRO Orange dye .
Q. What computational methods predict the impact of the 3-nitrophenyl group on bioactivity?
- DFT calculations : Analyze electron density maps to assess the nitro group’s role in π-π stacking or hydrogen bonding .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes to evaluate conformational stability over 100-ns trajectories .
- Comparative pharmacophore modeling : Align with known nitrophenyl-containing inhibitors (e.g., PARP inhibitors) to infer mechanism .
Q. How can stability and degradation pathways be studied under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .
- LC-MS/MS identification : Characterize degradation products (e.g., nitro-reduced metabolites) using Q-TOF systems .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks to predict shelf-life .
Q. What in vitro and in vivo models are suitable for toxicity assessment?
- hERG inhibition assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- Zebrafish embryotoxicity : Dose embryos at 24 hpf and monitor malformations (e.g., yolk sac edema) .
- Rodent hepatotoxicity : Measure ALT/AST levels after 14-day oral administration (10–100 mg/kg) .
Q. How can binding affinity discrepancies between computational and experimental results be resolved?
- Ensemble docking : Account for protein flexibility by docking into multiple receptor conformations from MD simulations .
- ITC (Isothermal Titration Calorimetry) : Validate ΔG and ΔH values to refine docking scoring functions .
- Alchemical free energy calculations : Use FEP (Free Energy Perturbation) to improve affinity predictions for nitro-group interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
